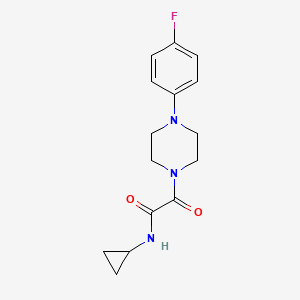
N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain.
Scientific Research Applications
Antimicrobial Applications
This compound has been used in the synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . These derivatives have shown significant inhibition of bacterial pathogens commonly disseminated in hospital environments . For instance, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .
Antibacterial Activity Against S. aureus
Certain N-4 piperazinyl ciprofloxacin derivatives, which are synthesized using this compound, have shown potent antibacterial activities against S. aureus . These derivatives have exhibited remarkable antibacterial activities with MICs as low as 0.06 µg/mL, which is significantly lower than that of ciprofloxacin .
Antibacterial Activity Against E. coli
The same N-4 piperazinyl ciprofloxacin derivatives have also demonstrated remarkable antibacterial activities against E. coli . These derivatives have shown MICs as low as 0.18 µg/mL, which is more potent than ciprofloxacin .
Antifungal Activity
Certain ciprofloxacin hybrids, synthesized using this compound, have shown comparable antifungal activity to ketoconazole against Candida albicans . These compounds have exhibited MICs in the range of 2.03–3.89 µg/mL .
Inhibition of DNA Gyrase
Some ciprofloxacin hybrids, synthesized using this compound, have shown inhibitory activity against DNA gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, and it is a known target for many antibacterial agents .
Anti-Cancer Applications
Although not directly related to “N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide”, similar compounds with piperazinyl moieties have shown potential anti-cancer applications . For instance, certain compounds have been found to inhibit the migration and invasion of A549 cells, a type of lung cancer cell .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nucleoside transporters .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on nucleoside transporters .
Biochemical Pathways
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide may affect the salvage pathways for the biosynthesis of nucleotides, as these pathways involve the transport of physiological nucleosides by nucleoside transporters .
Result of Action
Similar compounds have shown to inhibit nucleoside transporters, which could potentially affect the salvage pathways for the biosynthesis of nucleotides .
Action Environment
It’s worth noting that the activity of similar compounds (nucleoside transporters) is increased in an acidic environment .
properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-11-1-5-13(6-2-11)18-7-9-19(10-8-18)15(21)14(20)17-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKRIBWDOUZERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)
![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)
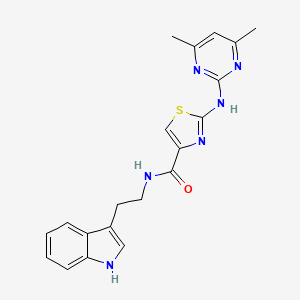
![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)
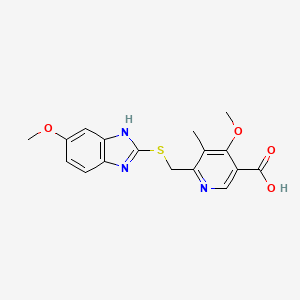
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)

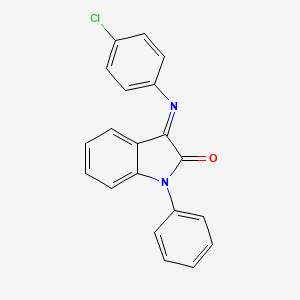
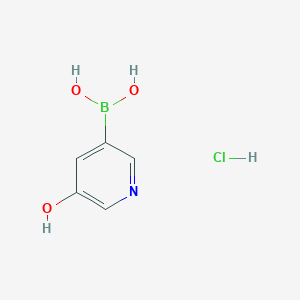
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2419544.png)

![2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2419548.png)
![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)